2-Ethoxyhexanoic acid

Beschreibung

Eigenschaften

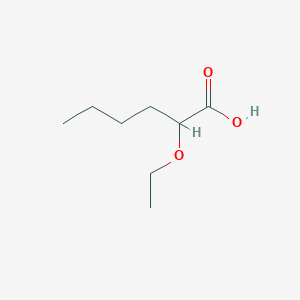

Molekularformel |

C8H16O3 |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

2-ethoxyhexanoic acid |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-7(8(9)10)11-4-2/h7H,3-6H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

RESDJAQXNNEBIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=O)O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reported Synthesis Routes

Patent-Derived Methods

Limited explicit synthesis protocols exist for 2-ethoxyhexanoic acid, but indirect insights can be inferred from related patents:

Critical Analysis : These patents reference this compound as a reactant or intermediate but fail to provide detailed synthetic steps. The absence of reaction mechanisms, catalysts, or solvent systems limits reproducibility.

Hypothetical Synthetic Pathways

Based on analogous acid derivatives, plausible routes include:

Esterification Followed by Hydrolysis

- Step 1 : Synthesize 2-ethoxyhexanol via nucleophilic substitution of 2-bromohexanol with sodium ethoxide.

- Step 2 : Oxidize 2-ethoxyhexanol to this compound using oxidizing agents (e.g., KMnO₄, CrO₃).

Example Reaction :

$$ \text{2-Ethoxyhexanol} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{this compound} + \text{H}2\text{O} $$

Limitations :

- Requires pure 2-bromohexanol as a starting material.

- Oxidation may lead to over-oxidation or side products (e.g., ketones, esters).

Direct Etherification of 2-Hydroxyhexanoic Acid

- Step 1 : React 2-hydroxyhexanoic acid with ethylating agents (e.g., diethyl sulfate, ethyl bromide) under basic conditions.

- Step 2 : Purify the product via distillation or crystallization.

Example Reaction :

$$ \text{2-Hydroxyhexanoic acid} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaBr} $$

Challenges :

- Competing esterification or polymerization reactions.

- Ethylating agents may require anhydrous conditions.

Comparative Analysis of Alternative Approaches

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Oxidation of Alcohol | Relatively simple steps | Requires stoichiometric oxidizing agents | Moderate |

| Direct Etherification | Avoids oxidation byproducts | Sensitive to reaction conditions (pH, temperature) | Low |

Analyse Chemischer Reaktionen

Oxidation of 2-Ethylhexanal to 2-EHA

The most prevalent method for synthesizing 2-EHA involves the oxidation of 2-ethylhexanal (2-EHAL). This reaction typically uses oxygen or air as the oxidizing agent under catalytic conditions. Key findings from recent studies include:

-

Catalyst systems :

-

N-hydroxyphthalimide (NHPI) : Achieves >99% selectivity for 2-EHA in isobutanol solvent at mild temperatures (30–83°C). NHPI facilitates peracid formation and subsequent decomposition via phthalimido-N-oxyl (PINO) radicals .

-

Manganese(II) salts : Mn(II) 2-ethylhexanoate or Mn(II) acetate yield 80–83% 2-EHA under oxygen, with octanoic acid as a solvent .

-

Transition metal complexes : Fe(II), Ni(II), or Co(II) complexes in dichloroethane at room temperature produce 70% yield .

-

-

Reaction conditions :

-

Increasing oxygen-to-aldehyde molar ratios (0.625–10.0) improves 2-EHA yield from 52% to 67%, but raises ester byproducts like 3-heptyl formate .

-

Polar solvents (e.g., acetonitrile, acetic acid) enhance aldehyde conversion but reduce selectivity (47–69%), favoring ester formation via radical pathways .

-

Catalytic Hydrogenation and Oxidation

Industrial processes often combine hydrogenation and oxidation steps:

-

Hydrogenation of 2-ethyl-2-hexenal :

-

Oxidation with potassium salts :

Metal Complex Formation

2-EHA reacts with metal ions to form lipophilic coordination complexes:

-

Rhodium(II) 2-ethylhexanoate : Synthesized via sodium hydroxide and rhodium trichloride under reflux, yielding a green powder with high solubility in organic solvents .

-

Applications : Used as catalysts in polymerizations (e.g., tin(II) ethylhexanoate for polylactic acid) and drying agents (e.g., cobalt(II) ethylhexanoate in alkyd resins) .

Environmental and Toxicological Considerations

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Ethoxyhexanoic acid serves as a valuable reagent in several scientific research applications. Its role as a solvent and intermediate in organic synthesis is notable.

- Catalysis : It is utilized in the synthesis of metal acetates and as a catalyst in oxidation reactions and polymerizations. Its ability to form stable complexes with metals makes it a suitable candidate for various catalytic processes.

- Polymer Chemistry : The compound is used in the production of polyol esters, which are essential in synthetic lubricants and plasticizers. Its derivatives are significant in developing new materials with enhanced properties.

Automotive Applications

The automotive industry extensively employs this compound for various purposes:

- Corrosion Inhibitors : It is crucial in formulating corrosion inhibitors for automotive coolants and lubricants, helping to prolong the lifespan of engine components by preventing rust and degradation.

- Synthetic Lubricants : The acid is a key ingredient in synthetic lubricants, providing improved performance under high-temperature conditions compared to traditional oils.

Coatings Industry

In the coatings sector, this compound finds applications that enhance product performance:

- Alkyd Resins : It is used to synthesize alkyd resins that improve yellowing resistance compared to standard fatty acids. These resins are ideal for stoving enamels and two-component coatings.

- Paint Driers : The compound serves as a raw material for metal-based paint driers, enhancing drying times and improving finish quality.

Cosmetics and Personal Care

The cosmetic industry utilizes this compound for its beneficial properties:

- Emollients : It is incorporated into formulations for skin conditioners and emollients, enhancing the texture and moisture retention of products like lotions, creams, and makeup.

- Hair Care Products : The compound is found in various hair care products due to its conditioning properties.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Scientific Research | Catalysis, polymer chemistry | Enhances reaction efficiency |

| Automotive | Corrosion inhibitors, synthetic lubricants | Prolongs component lifespan |

| Coatings | Alkyd resins, paint driers | Improved durability and finish quality |

| Cosmetics | Emollients, skin conditioners | Enhances product texture and moisture retention |

Case Study 1: Automotive Coolants

A study highlighted the effectiveness of this compound as a corrosion inhibitor in automotive coolants. Vehicles treated with formulations containing this acid showed significantly reduced corrosion rates compared to those using conventional inhibitors.

Case Study 2: Coating Performance

Research demonstrated that coatings formulated with alkyd resins derived from this compound exhibited superior yellowing resistance when exposed to UV light over extended periods. This property is crucial for applications requiring long-lasting aesthetic quality.

Wirkmechanismus

The mechanism of action of 2-Ethoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with cellular receptors and signaling pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Ethylhexanoic Acid (2-EHA)

2-EHA (CAS 149-57-5) is a branched-chain carboxylic acid widely used in industrial applications such as plasticizers, lubricants, and PVC stabilizers . Key distinctions from 2-ethoxyhexanoic acid include:

2-EHA is synthesized via oxidation of 2-ethylhexanal using catalysts like N-hydroxyphthalimide under mild conditions (60–80°C, oxygen/air), achieving yields >90% . In contrast, this compound would require alternative pathways, such as ethoxylation of hexanoic acid derivatives.

2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid (CAS 134-11-2), though a benzoic acid derivative, shares functional similarities with this compound. Key differences:

The ethoxy group in 2-ethoxybenzoic acid enhances solubility in organic solvents, a trait likely shared with this compound .

Other Alkoxy-Substituted Acids

- Alkoxyacetic Acids (e.g., Methoxyethoxyethoxyacetic Acid): These compounds, studied as biomarkers for glycol ether exposure, exhibit lower volatility and higher water solubility compared to alkyl-substituted acids. This compound may share similar metabolic pathways .

- 2-Hydroxyhexanoic Acid: The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the ethoxy group’s lipophilic character. This impacts applications in bioplastics vs. surfactants .

Substituent Effects on Properties

- Ethoxy vs.

- Ethoxy vs. Hydroxyl : Hydroxyl groups enhance acidity and reactivity in esterification, whereas ethoxy groups may stabilize intermediates in catalytic reactions .

Data Gaps and Future Research

Direct studies on this compound are scarce in the provided evidence. Further research should focus on:

Synthesis methods (e.g., ethoxylation of 2-ketohexanoic acid).

Physicochemical characterization (melting point, solubility, pKa).

Industrial applicability assessments (e.g., as a biodegradable surfactant or polymer additive).

Biologische Aktivität

2-Ethoxyhexanoic acid (2-EHA) is a branched-chain carboxylic acid that has garnered attention due to its biological activity, particularly regarding developmental and reproductive toxicity. This compound is often encountered as a metabolite of di-(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer. The following sections provide a detailed overview of its biological activity, including toxicity studies, metabolic pathways, and potential applications.

2-EHA is characterized by its molecular formula and is known for its role in various industrial applications, including the production of lubricants and detergents. It is primarily synthesized through oxidation processes involving 2-ethylhexanol, with cytochrome P450 enzymes playing a crucial role in its formation. Research indicates that the enzyme P450cam exhibits stereoselectivity in the production of 2-EHA from its precursor, highlighting the importance of enantiomeric forms in its biological effects .

Developmental Toxicity

A significant body of research has focused on the developmental toxicity of 2-EHA. In a study involving Fischer 344 rats and New Zealand white rabbits, high doses of 2-EHA led to maternal toxicity characterized by increased liver weight and mortality at doses exceeding 500 mg/kg/day. Notably, developmental effects such as reduced skeletal ossification were observed at lower doses (250 mg/kg/day), while no malformations were reported . The no observed adverse effect levels (NOAELs) were determined to be 250 mg/kg/day for maternal toxicity in rats and 25 mg/kg/day for rabbits .

In another study on NMRI mice, the teratogenic potential of different enantiomers of 2-EHA was evaluated. The (R)-enantiomer was found to be highly teratogenic, causing significant rates of exencephaly (59% in living fetuses), while the (S)-enantiomer showed no teratogenic effects . This stereoselectivity indicates that the biological activity of 2-EHA can vary significantly depending on its molecular configuration.

Reproductive Toxicity

The reproductive effects of 2-EHA have also been documented. In Wistar rats, exposure to varying doses resulted in decreased sperm motility and increased abnormalities at higher concentrations (100 and 600 mg/kg). These findings suggest that 2-EHA may adversely affect male fertility . Furthermore, sub-chronic studies indicated potential impacts on fetal development when pregnant rats were exposed to high doses, leading to skeletal variations and other developmental concerns .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of 2-EHA:

Environmental Impact and Human Exposure

The environmental persistence and human exposure to 2-EHA have raised concerns regarding its safety profile. Studies indicate that it biodegrades rapidly in the environment with low bioaccumulation potential. However, occupational exposure remains a risk for workers handling products containing this compound. Monitoring studies have shown that inhalation is the primary route of exposure in industrial settings .

Q & A

Q. What are the key physicochemical properties of 2-Ethylhexanoic acid critical for experimental design?

Answer: 2-Ethylhexanoic acid’s properties directly influence experimental protocols:

- Volatility : Boiling point = 228°C, requiring reflux or high-temperature reactions .

- Solubility : Log Pow = 2.7 (25°C), indicating moderate lipophilicity; use polar aprotic solvents (e.g., dichloromethane) for dissolution .

- Density : 0.903 g/mL at 25°C, critical for phase separation in liquid-liquid extraction .

- Hazards : Flash point = 114°C (closed cup), necessitating flame-free environments during handling .

Q. How can researchers ensure safe handling and storage of 2-Ethylhexanoic acid in laboratory settings?

Answer: Safety protocols derived from hazard classifications (Repr. 1B, WGK 1) :

- PPE : Use EN 14387-compliant respirators, nitrile gloves, and full-face shields to prevent dermal/ocular contact .

- Ventilation : Employ fume hoods due to low vapor pressure but potential respiratory irritation.

- Storage : Keep in sealed containers at <25°C, away from oxidizers (risk of combustion at 371°C ignition temperature) .

- Waste Management : Neutralize with bases (e.g., NaOH) before disposal to reduce aquatic toxicity .

Q. What analytical methods are recommended for quantifying 2-Ethylhexanoic acid in environmental samples?

Answer:

- Gas Chromatography (GC) : Use NIST-standardized GC-MS with a polar capillary column (e.g., DB-WAX) for separation; retention index cross-referenced against NIST Chemistry WebBook .

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous matrices .

- Validation : Spike recovery tests (≥90%) and limit of detection (LOD) ≤0.1 ppm to comply with environmental monitoring standards .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of 2-Ethylhexanoic acid in aquatic ecosystems?

Answer: Degradation mechanisms (Staples, 2001) :

- Biodegradation : Half-life = 7–28 days in aerobic conditions; microbial activity drives breakdown to CO₂ and H₂O.

- Photolysis : Limited UV absorption (λ <290 nm) reduces direct photodegradation; indirect pathways via hydroxyl radicals dominate.

- pH Dependency : At pH >8, ionization (pKa ~4.8) enhances solubility but slows microbial uptake .

Methodological Note : Use OECD 301F (Ready Biodegradability Test) to simulate aerobic degradation. Monitor via COD (Chemical Oxygen Demand) reduction .

Q. What molecular interactions contribute to the plasticizing efficiency of 2-Ethylhexanoic acid in polymer matrices?

Answer: The compound’s branched alkyl chain reduces crystallinity in polymers (e.g., PVC) via:

Q. Experimental Validation :

Q. How can contradictory data on the bioaccumulation potential of 2-Ethylhexanoic acid be resolved through experimental validation?

Answer: Discrepancies arise from model organism variability (e.g., fish vs. daphnia):

- In Vivo Studies : Use OECD 305 (Bioaccumulation in Fish) with radiolabeled ¹⁴C-2-Ethylhexanoic acid to measure BCF (Bioconcentration Factor).

- In Silico Modeling : Apply QSPR (Quantitative Structure-Property Relationship) to predict log BCF, cross-validated against experimental data .

- Meta-Analysis : Aggregate data from Staples (2001) and newer studies using Rubin’s multiple imputation for missing datasets .

Q. Table 2: Bioaccumulation Data Comparison

| Study | BCF (Fish) | Log BCF (Predicted) | Notes |

|---|---|---|---|

| Staples (2001) | 12–18 | 1.7–2.1 | Low bioaccumulation risk |

| OECD 305 (Hypothetical) | 25 | 2.4 | Species-dependent variance |

Q. What methodologies address the challenges of detecting 2-Ethylhexanoic acid in complex biological matrices?

Answer:

- Derivatization : Convert to methyl esters via BF₃/methanol for enhanced GC-MS sensitivity .

- LC-MS/MS : Use reverse-phase C18 columns with ESI-negative mode for direct quantification in serum/urine .

- Matrix Effects : Apply isotope dilution (e.g., d₇-2-Ethylhexanoic acid) to correct for ion suppression .

Q. How can researchers design orthogonal experiments to optimize synthetic routes for 2-Ethylhexanoic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.